1-(2-Cyclopentylethyl)piperazine
Description
1-(2-Cyclopentylethyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to the ethyl side chain, which is connected to the piperazine ring.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(2-cyclopentylethyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-2-4-11(3-1)5-8-13-9-6-12-7-10-13/h11-12H,1-10H2 |
InChI Key |
XJXXCICWDXUQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopentylethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are preferred methods due to their high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopentylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Pharmaceutical Applications
1-(2-Cyclopentylethyl)piperazine has been investigated for its potential as a lead compound in drug development due to its diverse pharmacological properties. Notable applications include:
- Antidepressant and Anxiolytic Properties : Similar piperazine derivatives have shown efficacy in treating depression and anxiety disorders. For instance, compounds like 1-(4-Methylpiperazin-1-yl)butan-1-one exhibit antidepressant effects, suggesting that this compound may also possess similar activities due to structural similarities.
- Antipsychotic Activity : Research indicates that piperazine derivatives can interact with neurotransmitter systems, which may lead to antipsychotic effects. The unique structural features of this compound could enhance its binding affinity to relevant receptors.
- Antimicrobial Activity : Studies have demonstrated that piperazine derivatives exhibit antimicrobial properties against various pathogens. The compound's potential as an antimicrobial agent is supported by its structural modifications that may enhance lipophilicity and receptor binding profiles.
The biological activities of this compound have been explored through various studies:
- Binding Affinity Studies : Interaction studies have shown that this compound binds to specific biological targets, indicating potential therapeutic uses in treating diseases influenced by these targets.
- Cytotoxicity Assays : In vitro evaluations against cancer cell lines have been conducted to assess the cytotoxicity of piperazine derivatives. For example, selective cytotoxic activity against breast cancer cells has been reported for related compounds, suggesting that this compound may also exhibit anticancer properties .
Chemical Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from piperazine precursors. Its mechanism of action is primarily linked to its ability to act as a GABA receptor agonist, which influences neurotransmitter activity and can lead to various physiological effects such as muscle relaxation and anxiolysis.
Comparative Analysis of Piperazine Derivatives
To better understand the potential applications of this compound, the following table compares it with other notable piperazine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)butan-1-one | Piperazine derivative | Antidepressant effects |
| 1-(2-(4-Fluorophenyl)ethyl)piperazine | Piperazine derivative | Anxiolytic properties |
| 1-(3-Chlorophenyl)piperazine | Piperazine derivative | Antipsychotic activity |
| This compound | Piperazine derivative | Potential antimicrobial and anticancer properties |
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives:
- A study demonstrated the synthesis of novel piperazine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance bioactivity compared to standard antibiotics .
- Another investigation focused on the selective cytotoxicity of piperazine derivatives against breast cancer cells, revealing promising results for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent .
Comparison with Similar Compounds
Piperazine: The simplest member of the piperazine family, used as an anthelmintic agent.
1-(2-Cyclohexylethyl)piperazine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(2-Phenylethyl)piperazine: Contains a phenyl group, offering different pharmacological properties.
Uniqueness: 1-(2-Cyclopentylethyl)piperazine is unique due to its specific cyclopentyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives. This structural variation can influence its interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
1-(2-Cyclopentylethyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a cyclopentyl ethyl group. This unique structure contributes to its biological activity, particularly in interacting with various neurotransmitter receptors.
Biological Activities
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | |
| MCF-7 (Breast Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 10.5 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies show that it is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Klebsiella pneumoniae | 128 |
The biological activity of this compound can be attributed to its interaction with various receptors:
- Serotonin Receptors : The compound acts as an antagonist at serotonin receptors, influencing mood and anxiety-related pathways.
- Dopamine Receptors : It shows affinity for dopamine receptors, which may contribute to its neuropharmacological effects.
- PARP Inhibition : Recent studies suggest that derivatives of piperazine compounds can inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms, thereby enhancing the efficacy of chemotherapeutic agents in cancer treatment .
Case Studies
A notable study investigated the effects of this compound on tumor growth in a mouse model. The results indicated a significant reduction in tumor size compared to the control group:
- Study Design : Mice were injected with cancer cells and treated with varying doses of the compound.
- Findings : Tumor growth was inhibited by up to 70% at optimal doses, demonstrating its potential as an antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
